Imazosulfuron

Übersicht

Beschreibung

Imazosulfuron is a post-emergence sulfonylurea herbicide primarily used to control annual and perennial broad-leaf weeds and sedges in rice and other crops . It is known for its high activity at low application rates and its ability to inhibit plant growth by targeting specific enzymes involved in amino acid synthesis .

Wissenschaftliche Forschungsanwendungen

Imazosulfuron is extensively used in agricultural research to study its effects on weed control and crop yield . It is also used in environmental studies to evaluate its persistence and impact on soil and water quality . Additionally, it serves as a reference standard in analytical chemistry for the detection and quantification of pesticide residues in various matrices .

Wirkmechanismus

Target of Action

Imazosulfuron is a systemic sulfonylurea (SU) herbicide . Its primary target is the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the synthesis of the branch-chain amino acids such as valine, leucine, and isoleucine that are essential in the formation of new cells .

Mode of Action

This compound is absorbed both by roots and foliage and is translocated in the xylem and phloem . The mode of action of this compound is through the inhibition of ALS . This inhibition leads to the blocking of the synthesis of the branch-chain amino acids, thereby inhibiting the formation of new cells .

Biochemical Pathways

The inhibition of ALS disrupts the synthesis of the branch-chain amino acids such as valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and cell growth. Therefore, the inhibition of ALS by this compound leads to the cessation of cell growth and eventually results in the death of the plant.

Pharmacokinetics

It is known that this compound is absorbed by both roots and foliage and is translocated throughout the plant via the xylem and phloem

Result of Action

The inhibition of ALS by this compound leads to the blocking of the synthesis of essential amino acids, which are necessary for cell growth . This results in the cessation of cell growth and eventually leads to the death of the plant. In a study, this compound was found to induce acute lethality on zebrafish embryos within 48 hours . It also had adverse effects on heartbeats and induced abnormal development with pericardial edema and scoliosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the persistence of this compound residues in soils, crop produce, and subsequent contamination of groundwater is a concern . The solvent used for this compound determines its absorption and residual rates in the soil . For example, acetonitrile percentage is inversely proportional to this compound absorption rate in clay loam environments . Therefore, the environmental conditions can significantly impact the effectiveness and safety of this compound.

Vorbereitungsmethoden

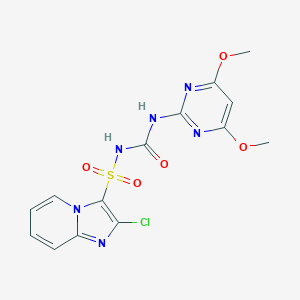

Synthetic Routes and Reaction Conditions: Imazosulfuron is synthesized through a series of chemical reactions involving the formation of sulfonylurea bonds. The key intermediates include 2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl chloride and 4,6-dimethoxypyrimidin-2-amine . The final product is obtained by reacting these intermediates under controlled conditions, typically involving solvents like acetonitrile and dichloromethane .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques like liquid chromatography for purification .

Analyse Chemischer Reaktionen

Types of Reactions: Imazosulfuron undergoes various chemical reactions, including hydrolysis, photolysis, and microbial degradation .

Common Reagents and Conditions:

Hydrolysis: Involves water and occurs under both acidic and basic conditions.

Photolysis: Occurs under UV light, leading to the formation of several degradation products.

Microbial Degradation: Involves soil microorganisms that break down the compound into simpler molecules.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

- Halosulfuron-methyl

- Mesotrione

- Sulfentrazone

Comparison: Imazosulfuron is more effective than halosulfuron-methyl and sulfentrazone for post-emergence control of certain weeds like false-green kyllinga . It offers higher efficacy at lower application rates and has a broader spectrum of activity . Unlike mesotrione, which primarily targets photosynthesis, this compound targets amino acid synthesis, making it unique in its mode of action .

Eigenschaften

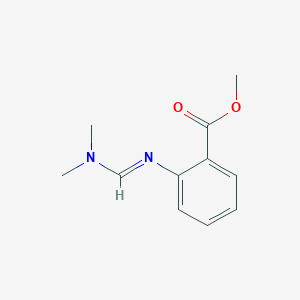

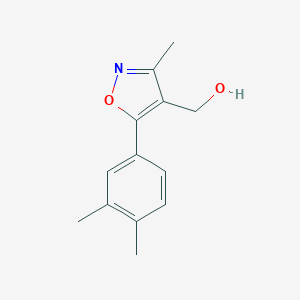

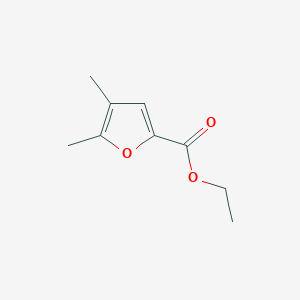

IUPAC Name |

1-(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN6O5S/c1-25-9-7-10(26-2)18-13(17-9)19-14(22)20-27(23,24)12-11(15)16-8-5-3-4-6-21(8)12/h3-7H,1-2H3,(H2,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGRVUXEKKZNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057946 | |

| Record name | Imazosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water (mg/L at 25 °C), 5 (pH 5.1), 67 (pH 6.1), 308 (pH 7), In water, 429 mg/L (pH 7), 3936 mg/L (pH 9) at 25 °C, In water (mg/L at 20 °C), 0.37 (pH 5), 160 (pH 7), 2200 mg/L (pH 9), Solubility in g/L (20 °C): acetone 4.2, 1,2-dichloroethane 4.3, n-heptane 0.86, ethyl acetate 2.1, methanol 0.16, p-xylene 0.3 | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.652 at 20 °C | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: < 2.63X10-8 mm Hg at 25 °C, 3.38X10-10 mm Hg at 25 °C | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

122548-33-8 | |

| Record name | Imazosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122548-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122548338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide, 2-chloro-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-chloroimidazo[1,2-α]pyridin-3-ylsulphonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMAZOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27LUJ2BJDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178.6-180.7 °C | |

| Record name | Imazosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of imazosulfuron in plants?

A1: this compound inhibits the enzyme acetolactate synthase (ALS) [, , , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine.

Q2: How does the inhibition of ALS by this compound affect plant growth?

A2: Inhibiting ALS disrupts the production of essential branched-chain amino acids [, , ]. This disruption leads to a cascade of effects, including the inhibition of DNA synthesis, protein turnover, and ultimately, plant death [].

Q3: Are there any studies indicating the alleviation of this compound's effects?

A3: Yes, studies have shown that supplementing treated plants with a combination of isoleucine and valine or their precursors can alleviate the growth inhibition caused by this compound [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H14ClN5O5S and a molecular weight of 411.8 g/mol [].

Q5: How does the formulation of this compound affect its efficacy?

A5: Research indicates that different formulations of this compound, such as granules and wettable powders, can influence its distribution and efficacy in controlling weeds []. For instance, U-granule formulations of this compound mixtures have shown promising results in controlling specific weeds like Echinochloa crus-galli [].

Q6: Does the soil type affect this compound's efficacy?

A6: Yes, this compound's efficacy is influenced by soil properties such as pH and organic matter content [, , , , ]. It generally degrades faster in acidic soils and exhibits higher persistence in alkaline soils [, , ]. Soil type also affects its adsorption and desorption characteristics [, ].

Q7: How does this compound behave under flooded conditions?

A7: this compound degrades faster under anaerobic conditions, primarily due to microbial degradation []. Under aerobic conditions, hydrolysis of the sulfonylurea bond dominates its degradation [].

Q8: How does the structure of this compound contribute to its herbicidal activity?

A8: The sulfonylurea bridge in this compound is crucial for its interaction with the ALS enzyme [, ]. Modifications to this bridge can significantly impact its herbicidal activity and selectivity [].

Q9: What are the primary degradation products of this compound?

A9: The main degradation products are 2-amino-4,6-dimethoxypyrimidine (ADPM), 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide (IPSN), and 1-(2-chloroimidazo[1,2-α]pyridin-3-ylsulfonyl)-3-(4-hydroxy-6-methoxypyrimidin-2-yl)urea (HMS) [, ]. These products form through various pathways including hydrolysis and demethylation.

Q10: How do environmental factors affect this compound degradation?

A10: Temperature, pH, and microbial activity significantly influence the degradation rate of this compound in soil [, , , ]. Photodegradation also plays a role, with direct photolysis being the dominant pathway in oxygen-rich environments [].

Q11: Has this compound been evaluated for efficacy in different crops?

A12: Yes, research has explored the efficacy and safety of this compound in various crops beyond rice, including potato [, ], bell pepper [, , , ], tomato [, ], watermelon [], and caladium [].

Q12: Are there reported cases of weed resistance to this compound?

A13: Yes, resistance to this compound has been identified in certain weed species, particularly Monochoria vaginalis, a major weed in rice paddies [, , ].

Q13: What is the mechanism behind this resistance?

A14: Resistance in M. vaginalis is primarily attributed to an alteration in the target enzyme ALS [, ]. This alteration reduces the sensitivity of ALS to this compound and other sulfonylurea herbicides.

Q14: How does this compound impact the soil microbial community?

A16: Studies have shown that the application of this compound can alter the composition of the soil bacterial community []. The extent of change varies depending on the concentration and soil type.

Q15: What influences the solubility of this compound?

A18: The solubility of this compound is influenced by factors like pH and temperature. Its solubility is generally low, and this property can impact its bioavailability and efficacy [].

Q16: Are there alternative weed management strategies to using this compound?

A19: Yes, alternative weed management strategies include non-chemical methods like hand weeding and cultural practices like crop rotation and cover cropping [, ]. These methods can be integrated with herbicide applications to enhance weed control and manage herbicide resistance.

Q17: Are there other herbicides that can be used as alternatives or in combination with this compound?

A20: Research has evaluated various herbicides for their efficacy in controlling weeds in combination with this compound. These include herbicides like clomazone, propanil, quinclorac, and pretilachlor, which offer different modes of action and can be integrated into weed management programs [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Methylthio)-1H-benzo[d]imidazole](/img/structure/B37514.png)